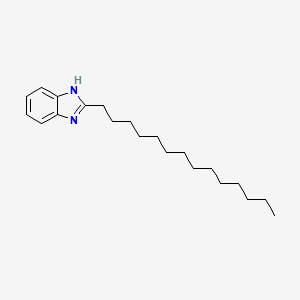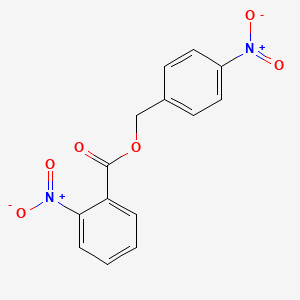![molecular formula C24H22BrNO B11548816 N-[(E)-{4-[(4-bromobenzyl)oxy]-3-(prop-2-en-1-yl)phenyl}methylidene]-1-phenylmethanamine](/img/structure/B11548816.png)
N-[(E)-{4-[(4-bromobenzyl)oxy]-3-(prop-2-en-1-yl)phenyl}methylidene]-1-phenylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-BENZYL({4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)AMINE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methoxy group, and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-BENZYL({4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)AMINE typically involves a multi-step process:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to introduce the bromine atom.
Methoxylation: The bromophenyl intermediate is then subjected to methoxylation to attach the methoxy group.
Formation of the Benzylidene Amine: Finally, the benzylidene amine structure is formed through a condensation reaction between the intermediate and benzylamine under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzylidene amine group, converting it into the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation Products: Epoxides, alcohols, or ketones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-BENZYL({4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)AMINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-BENZYL({4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)AMINE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and methoxy groups may facilitate binding to specific sites, while the prop-2-en-1-yl group can influence the compound’s reactivity and stability. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
(E)-BENZYL({4-[(4-CHLOROPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)AMINE: Similar structure but with a chlorine atom instead of bromine.
(E)-BENZYL({4-[(4-FLUOROPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)AMINE: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: The presence of the bromine atom in (E)-BENZYL({4-[(4-BROMOPHENYL)METHOXY]-3-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)AMINE imparts unique electronic and steric properties, influencing its reactivity and interactions compared to its chloro- and fluoro- counterparts.
Properties
Molecular Formula |
C24H22BrNO |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
N-benzyl-1-[4-[(4-bromophenyl)methoxy]-3-prop-2-enylphenyl]methanimine |
InChI |
InChI=1S/C24H22BrNO/c1-2-6-22-15-21(17-26-16-19-7-4-3-5-8-19)11-14-24(22)27-18-20-9-12-23(25)13-10-20/h2-5,7-15,17H,1,6,16,18H2 |
InChI Key |
GGWWMQLLSXDMPJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C=NCC2=CC=CC=C2)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11548738.png)
![2-(1,3-benzoxazol-2-yl)-5-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenol](/img/structure/B11548741.png)
![N-(4-Methoxyphenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11548749.png)

![N'-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B11548756.png)
![2-bromo-N-(4-{[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11548759.png)
![N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11548769.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B11548771.png)

![(2Z)-3-[(4-bromophenyl)amino]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B11548780.png)

![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11548795.png)
![2-(3,4-dimethylphenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11548802.png)
![4-methoxy-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11548804.png)
